molecular formula C10H11ClO3 B8606129 Ethyl 3-chloro-4-hydroxyphenylacetate

Ethyl 3-chloro-4-hydroxyphenylacetate

Cat. No.: B8606129
M. Wt: 214.64 g/mol
InChI Key: FOQCNUUYQWIJPZ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-hydroxyphenylacetate is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11ClO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3

InChI Key

FOQCNUUYQWIJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-(4-hydroxyphenyl)acetate (25 g, 138 mmol) in 375 ml of DCM, sulfuryl chloride (9.48 mL 118 mmol) was slowly added at 0° C. over a period of 30 min. Diethyl ether (19.6 mL) was slowly added reaction mixture at 0° C. and stirring was continued for 30 min at 0° C. The reaction mixture was slowly warmed to 15° C. for 1 h. After completion of reaction, the mixture was poured onto crushed ice and extracted with DCM (×2). The combined organic layers were washed with 10% NaHCO3 solution followed by water. The organic layer was dried over Na2SO4, filtered and evaporated under vacuum to give compound ethyl 2-(3-chloro-4-hydroxyphenyl)acetate (15 g) as a thick oil.
Quantity
25 g
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reactant
Reaction Step One
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9.48 mL
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reactant
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375 mL
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solvent
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Quantity
19.6 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-(4-hydroxyphenyl)acetate (20 g, 0.076 molo) in 200 ml of DCM was added MeOH (3.4 ml, 0.84 mol). The mixture was brought to reflux and sulfuryl chloride (6.8 ml 0.846 mol) dissolved in DCM (50 mL) was slowly added under over 10 min. The reaction mixture was refluxed further for 5 h, upon which the reaction mixture was poured onto crushed ice and extracted with DCM (×2). The combined organic layers were washed with 10% NaHCO3 solution and water. The organic layer was dried over Na2SO4, filtered and evaporated under vacuum to give compound ethyl 2-(3-chloro-4-hydroxyphenyl)acetate in 60% yield. (13.6 g).
Quantity
20 g
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reactant
Reaction Step One
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Quantity
3.4 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One
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6.8 mL
Type
reactant
Reaction Step Two
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 0° C. solution of ethyl 2-(4-hydroxyphenyl)acetate (5.0 g, 0.02 mol) in THF (100 mL) was added NCS (4.45 g, 0.03 mol). The reaction mixture was then stirred at RT for 16 h and then extracted with EtOAc (2×200 mL). The combined organic layers were washed with water, dried over Na2SO4, and concentrated in vacuo to afford ethyl 2-(3-chloro-4-hydroxyphenyl)acetate (5 g, 84%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To an ice-cooled solution of 3-chloro-4-hydroxyphenylacetic acid (10.0 g, 53.0 mmol) in ethanol was dropwise added thionyl chloride (3.9 ml, 53.5 mmol). The mixture was stirred at room temperature for 48 h, concentrated in vacuo and submitted to flash chromatography (graduated from toluene to 5% ethyl acetate in toluene eluent) to give 11.0 g of 3-chloro-4-hydroxyphenylacetic acid ethyl ester.
[Compound]
Name
ice
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0 (± 1) mol
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10 g
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3.9 mL
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